methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride
Overview
Description
Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride is a useful research compound. Its molecular formula is C8H9BrClNO2S and its molecular weight is 298.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Researchers have developed various methods for synthesizing thieno[2,3-c]pyridines and related heterocycles, demonstrating the versatility of thieno[2,3-c]pyrrole derivatives in forming complex molecular structures. For instance, Zhu et al. (2008) described a general synthesis method for 2,4-Di- and 2,4,7-trisubstituted thieno[2,3-c]pyridines, utilizing a thieno[2,3-c]pyridine scaffold for further chemical modifications through Suzuki, Stille coupling, and Buchwald amination reactions (Zhu, GunawardanaIndrani, Boyd, & Melcher, 2008). Similarly, Yagodkina-Yakovenko et al. (2018) reported the synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones, showcasing another application of thieno[2,3-c]pyrrole derivatives in constructing new heterocyclic systems (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).
Modifications and Transformations
The chemical flexibility of thieno[2,3-c]pyrrole derivatives is further exemplified in studies focusing on modifications and transformations to create novel compounds. Feijen and Wynberg (1970) explored the chemistry of iso-anellated thienopyrroles, detailing the synthesis of 5,6-dihydro-4H-thieno[2,3-c]pyrroles and their subsequent oxidation to form N-oxides, demonstrating the potential for creating diverse molecular structures from thieno[2,3-c]pyrrole derivatives (Feijen & Wynberg, 1970).
Photochromic and Fluorescent Compounds
The synthesis of photochromic and fluorescent compounds utilizing thieno[2,3-c]pyrrole derivatives highlights another significant application area. Krayushkin et al. (2002) described the synthesis of photochromic dihetarylethenes based on thieno[3,2-b]pyrrole, marking the first instance of thienopyrrole-based photochrome synthesis. This work not only showcases the compound's role in creating photochromic systems but also demonstrates the broader applicability of thieno[2,3-c]pyrrole derivatives in materials science (Krayushkin et al., 2002).
Properties
IUPAC Name |
methyl 3-bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2S.ClH/c1-12-8(11)7-6(9)4-2-10-3-5(4)13-7;/h10H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZNBRKFBXIRGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)CNC2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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